Des-4'(methylpiperidine-4-carboxamide)-4'-hydroxymethyl Revefenacin is a synthetic compound primarily classified as a drug candidate in the field of respiratory medicine. Its chemical structure includes a piperidine ring and is characterized by the presence of hydroxymethyl and carboxamide functional groups. The compound is noted for its potential therapeutic applications, particularly in treating conditions such as chronic obstructive pulmonary disease due to its bronchodilator effects.
The compound has a molecular formula of and a molecular weight of 487.59 g/mol, with a CAS number of 1682660-39-4, which allows for precise identification in chemical databases and regulatory contexts .
The synthesis of Des-4'(methylpiperidine-4-carboxamide)-4'-hydroxymethyl Revefenacin typically involves multi-step organic reactions. The synthetic route may include the following general steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to yield high-purity products. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are often employed to monitor the progress of the reactions and assess purity levels, which should exceed 95% for pharmaceutical applications .
Des-4'(methylpiperidine-4-carboxamide)-4'-hydroxymethyl Revefenacin can undergo various chemical reactions typical for amides and aromatic compounds:
These reactions require specific conditions such as temperature control and inert atmospheres to prevent unwanted side reactions or degradation of sensitive functional groups.
Des-4'(methylpiperidine-4-carboxamide)-4'-hydroxymethyl Revefenacin acts primarily as a bronchodilator. Its mechanism involves:
Data supporting these mechanisms often come from pharmacological studies that demonstrate dose-response relationships and receptor binding affinities.
Des-4'(methylpiperidine-4-carboxamide)-4'-hydroxymethyl Revefenacin is typically stored at temperatures around -20°C to maintain stability .
Key chemical properties include:
Relevant data on these properties can guide formulation strategies for effective delivery systems.
Des-4'(methylpiperidine-4-carboxamide)-4'-hydroxymethyl Revefenacin has potential applications in:
Revefenacin stands as a long-acting muscarinic antagonist (LAMA) specifically engineered for once-daily nebulized administration in chronic obstructive pulmonary disease (COPD) management. Its novel biphenyl carbamate tertiary amine structure distinguishes it from traditional quaternary amine LAMAs, contributing to its unique pharmacological profile [4] [5]. The drug functions through competitive antagonism of muscarinic receptors, with particular kinetic selectivity for the M3 receptor subtype over M2 receptors (M3:M2 receptor half-life ratio of approximately 12:1) [1]. This kinetic selectivity enables sustained bronchoprotective effects observable within five minutes post-dose and lasting up to 24 hours, making it suitable for once-daily dosing regimens [1]. Clinical trials have demonstrated that revefenacin significantly improves trough forced expiratory volume in one second (FEV₁) by 79.2-160.5 mL compared to placebo (p<0.001), establishing its efficacy in managing COPD symptoms through localized bronchodilation [7].
Table 1: Key Pharmacological Attributes of Revefenacin
Property | Description | Clinical Significance |
---|---|---|
Receptor Specificity | High kinetic selectivity for M3 over M2 receptors | Sustained bronchoprotection with reduced cardiac effects |
Onset/Duration | 5-minute onset; 24-hour duration | Suitable for once-daily dosing regimen |
Delivery System | Nebulized solution via standard jet nebulizer | Accommodates patients with compromised inhalation technique |
Structural Class | Biphenyl carbamate tertiary amine | Differentiated metabolic profile from quaternary amine LAMAs |
FEV₁ Improvement | 79.2-160.5 mL vs placebo (Day 85) | Significant improvement in lung function parameters |
The structural architecture of revefenacin embodies significant complexity with multiple synthetic intermediates and potential degradation pathways that necessitate rigorous impurity control strategies. Its molecular structure (C₃₅H₄₃N₅O₄) incorporates several functionally sensitive moieties, including a labile primary amide that serves as a designed "soft-drug" site to facilitate rapid systemic clearance and minimize systemic anticholinergic effects [5]. This inherent complexity creates numerous points where process-related impurities may emerge during synthesis, particularly during the coupling of the methylpiperidine-4-carboxamide segment to the hydroxymethylbenzoyl scaffold [2] [3]. The manufacturing process of LAMAs like revefenacin requires stringent chromatographic monitoring throughout synthesis, purification, and formulation stages to ensure impurity levels remain within International Council for Harmonisation (ICH) specified thresholds. These analytical controls are critical not only for regulatory compliance but also for maintaining the therapeutic integrity and safety profile of the final drug product.
Des-4'(methylpiperidine-4-carboxamide)-4'-hydroxymethyl revefenacin represents a structurally modified variant of the parent drug molecule, characterized by the absence of the methylpiperidine-4-carboxamide moiety while retaining the hydroxymethyl modification at the 4'-position of the benzoyl ring. This specific impurity (CAS 1682660-39-4) is classified as a process-related impurity arising during the final stages of revefenacin synthesis, specifically through incomplete coupling reactions or partial hydrolysis of the carboxamide linkage [2] [6]. With the molecular formula C₂₉H₃₃N₃O₄ and molecular weight of 487.59 g/mol, this compound maintains sufficient structural similarity to the active pharmaceutical ingredient to potentially interfere with analytical methods while exhibiting potentially distinct biological activity profiles [2]. Regulatory guidelines mandate strict control of this impurity, typically requiring its levels to be maintained below 0.15% in the final drug substance, necessitating specialized chromatographic separation techniques during quality control processes. The hydroxymethyl variant must be analytically distinguished from its aldehyde precursor (Des-4'(methylpiperidine-4-carboxamide)-4'-formyl revefenacin, CAS 864760-28-1), which shares the same core structural modification but differs in oxidation state at the benzyl position [3] [6].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: